BE-18591

Description

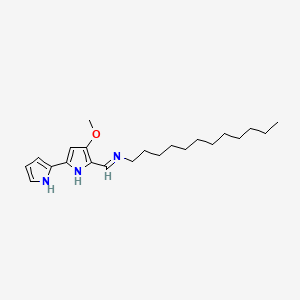

(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine has been reported in Streptomyces with data available.

isolated from streptomycete; has 2 conjugated pyrrole rings; inhibits growth of MKN-45 human stomach cancer cell line as well as P388 cell line; structure in first source

Properties

CAS No. |

147138-01-0 |

|---|---|

Molecular Formula |

C22H35N3O |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N-dodecyl-1-[3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine |

InChI |

InChI=1S/C22H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-21-22(26-2)17-20(25-21)19-14-13-16-24-19/h13-14,16-18,24-25H,3-12,15H2,1-2H3 |

InChI Key |

YGDMZCDTTXTBHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN=CC1=C(C=C(N1)C2=CC=CN2)OC |

Synonyms |

BE 18591 BE-18591 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of BE-18591 from Streptomyces: A Technical Guide

Introduction

BE-18591 is a novel antitumor agent first isolated from the culture broth of Streptomyces sp. BA18591.[1] This document provides a comprehensive overview of the discovery, fermentation, isolation, and biological activities of this compound, with a focus on its potential as a selective Protein Kinase C (PKC) inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the technical details of this promising natural product.

Fermentation of Streptomyces sp. BA18591

The production of this compound is achieved through the fermentation of Streptomyces sp. strain BA18591. While the original publication provides a general overview, the following section details a representative experimental protocol for the fermentation process.

Culture and Inoculum Development

A seed culture is initiated by inoculating a suitable seed medium with a glycerol stock of Streptomyces sp. BA18591. The culture is incubated to achieve sufficient biomass for inoculation of the production fermenter.

Production Fermentation

The production of this compound is carried out in a large-scale fermenter under controlled conditions to maximize the yield of the target compound.

Experimental Protocol: Fermentation

-

Seed Culture: A loopful of Streptomyces sp. BA18591 from a slant is used to inoculate a 500 mL flask containing 100 mL of a suitable seed medium (e.g., ISP2 medium). The flask is incubated at 28°C for 3 days on a rotary shaker at 220 rpm.

-

Production Culture: The seed culture is then used to inoculate a 10 L production fermenter containing a production medium. The fermentation is carried out at 28°C with controlled aeration and agitation for a specified duration, typically until maximum production of this compound is achieved.

-

Monitoring: The fermentation process is monitored for pH, dissolved oxygen, and biomass growth. The production of this compound can be tracked by taking periodic samples and analyzing them via techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

This compound is an intracellular product, and its isolation involves extraction from the mycelial cake followed by chromatographic purification.[1]

Extraction

The first step in the isolation process is the extraction of the active compound from the harvested mycelium.

Experimental Protocol: Extraction

-

Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

Methanol Extraction: The collected mycelial cake is extracted with methanol.[1] This process is typically repeated multiple times to ensure complete extraction of this compound.

-

Concentration: The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract is then subjected to chromatographic techniques to purify this compound.

Experimental Protocol: Purification

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a suitable solvent system, likely a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate this compound from other components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

-

Final Purification: The fractions containing the pure compound are pooled and the solvent is evaporated to yield purified this compound.

Physico-chemical and Biological Properties

Physico-chemical Properties

The physico-chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₂O₂ |

| Molecular Weight | 452 |

| UV (λmax in MeOH) | 258, 288, 360 nm |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. |

Table 1: Physico-chemical properties of this compound.

Biological Activity

This compound has demonstrated both antitumor and antimicrobial activities.

Antitumor Activity

This compound has shown inhibitory effects on the growth of various cancer cell lines.

| Cell Line | IC₅₀ (µg/mL) |

| P388 leukemia | 3.1 |

| MKN-45 human stomach cancer | 6.3 |

Table 2: In vitro antitumor activity of this compound.

In in vivo studies, this compound inhibited the growth of Ehrlich ascites tumors in mice.

Antimicrobial Activity

This compound exhibits activity against Gram-positive and some Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 6.25 |

| Bacillus subtilis PCI 219 | 3.13 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa Banyu | >100 |

| Candida albicans B 3851 | >100 |

Table 3: Antimicrobial activity of this compound.

Protein Kinase C (PKC) Inhibition

While the initial discovery paper focused on antitumor and antimicrobial properties, subsequent interest in this compound has been linked to its potential as a Protein Kinase C (PKC) inhibitor. The following is a representative protocol for assessing the PKC inhibitory activity of this compound.

Experimental Protocol: Protein Kinase C (PKC) Assay

A common method to determine PKC activity is through a radioactive assay that measures the transfer of a phosphate group from ATP to a substrate peptide.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the PKC enzyme, a specific substrate peptide (e.g., QKRPSQRSKYL), a lipid activator (phosphatidylserine and diacylglycerol), and the necessary buffers and cofactors.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with no inhibitor is also prepared.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the PKC activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualized Workflows and Pathways

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Streptomyces sp. BA18591.

Caption: Workflow for the isolation and purification of this compound.

Postulated PKC Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway involving Protein Kinase C and indicates the point of inhibition by this compound.

Caption: Postulated inhibition of the PKC signaling pathway by this compound.

References

The Tambjamine Alkaloid BE-18591: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591 is a tambjamine alkaloid originally isolated from Streptomyces strain BA18591.[1] As a member of the tambjamine class of bipyrrolic alkaloids, it exhibits a range of biological activities, including antimicrobial, cytotoxic, and immunosuppressive properties. The core mechanism underlying these diverse effects is its function as an H+/Cl- symport ionophore, which disrupts proton gradients across cellular membranes. This technical guide provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathways.

Core Biological Activities and Mechanism of Action

This compound's primary mechanism of action is the uncoupling of various H+-ATPases through its H+/Cl- symport activity.[2] This leads to the dissipation of proton gradients essential for cellular energy production and pH homeostasis. By facilitating the coupled transport of protons (H+) and chloride ions (Cl-) across membranes, this compound disrupts the electrochemical potential that drives ATP synthesis and other vital cellular processes. This fundamental action gives rise to its diverse biological effects.

Antimicrobial Activity

Cytotoxic Activity

The alkaloid shows inhibitory effects on the growth of various cancer cell lines, including the human stomach cancer cell line MKN-45 and the P388 leukemia cell line.[1] In vivo studies have also demonstrated its ability to inhibit the growth of Ehrlich ascites tumors.[1] However, the antiproliferative activity of many tambjamines has been noted as non-selective.

Immunosuppressive Activity

This compound exhibits potent immunosuppressive effects, significantly inhibiting the proliferation of mouse splenocytes stimulated by lipopolysaccharide (LPS) and Concanavalin A (ConA).

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of this compound.

| Activity | Assay | Target | IC50 | Reference |

| Immunosuppression | Splenocyte Proliferation | Lipopolysaccharide-stimulated mouse splenocytes | 38 nM | |

| Concanavalin A-stimulated mouse splenocytes | 230 nM | |||

| H+/Cl- Symport Activity | Proton Pump Inhibition | Submitochondrial particles | ~1-2 nM | |

| Gastric vesicles | ~1-2 nM | |||

| Lysosomes | 230 nM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Immunosuppression Assay (Splenocyte Proliferation Assay)

This assay measures the effect of a compound on the proliferation of immune cells.

Materials:

-

Spleens from mice (e.g., BALB/c)

-

RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

-

Mitogens: Lipopolysaccharide (LPS) and Concanavalin A (ConA)

-

This compound stock solution

-

MTT solution and solubilization solution

-

Sterile 96-well cell culture plates

Procedure:

-

Prepare a single-cell suspension of splenocytes from the mouse spleens.

-

Seed the splenocytes into a 96-well plate at a density of approximately 2 x 10^5 cells/well.

-

Add the desired concentrations of this compound to the wells.

-

Stimulate the cells with either LPS (for B-cell proliferation) or ConA (for T-cell proliferation) at optimal concentrations.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Assess cell proliferation using the MTT assay as described in section 3.2.

-

Calculate the IC50 value for the inhibition of splenocyte proliferation.

H+/Cl- Symport Activity Assay

This protocol is adapted from the principles described for measuring proton pump inhibition.

Materials:

-

Isolated membrane vesicles (e.g., submitochondrial particles, gastric vesicles, or lysosomes)

-

Fluorescent pH indicator (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

-

ATP, MgCl2, KCl

-

This compound stock solution

-

Fluorometer

Procedure:

-

Resuspend the membrane vesicles in a buffer containing the fluorescent pH indicator.

-

Place the suspension in a cuvette in the fluorometer and monitor the fluorescence.

-

Initiate proton pumping into the vesicles by adding ATP and MgCl2. This will cause a quenching of the ACMA fluorescence as the intravesicular pH decreases.

-

Once a stable proton gradient is established (fluorescence is quenched), add various concentrations of this compound.

-

The H+/Cl- symport activity of this compound will cause a dissipation of the proton gradient, leading to an increase in fluorescence.

-

Measure the rate of fluorescence recovery at different concentrations of this compound to determine the IC50 for proton pump inhibition.

Proposed Signaling Pathways

The H+/Cl- symport activity of this compound is proposed to trigger downstream signaling events leading to its observed biological effects. The following diagrams illustrate these putative pathways.

Caption: Overview of this compound's mechanism of action.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Caption: Proposed immunosuppressive signaling pathway of this compound.

Conclusion

The tambjamine alkaloid this compound presents a fascinating profile of biological activities stemming from its fundamental role as an H+/Cl- symport ionophore. Its potent immunosuppressive and cytotoxic effects, coupled with its antimicrobial properties, make it a compound of significant interest for further research and development. The detailed protocols and data presented in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and other tambjamine alkaloids. Future studies should focus on elucidating the specific molecular targets within the downstream signaling pathways and on conducting broader screens to better define its spectrum of antimicrobial and cytotoxic activity.

References

BE-18591: A Technical Guide to its Function as an H+/Cl- Symport Ionophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a novel antibiotic belonging to the tambjamine group, which has been identified as a potent H+/Cl- symport ionophore.[1] Structurally, it is an enamine of 4-methoxy-2,2'-bipyrrole-5-carboxyaldehyde and shares functional similarities with prodigiosins.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative biological activities, and the experimental protocols used to characterize its function.

Core Mechanism of Action: H+/Cl- Symport and Uncoupling of H+-ATPases

This compound functions as an H+/Cl- symporter, a mechanism that allows it to transport both a proton (H+) and a chloride ion (Cl-) across a biological membrane simultaneously. This activity effectively dissipates proton gradients that are crucial for various cellular processes, most notably the function of H+-ATPases. By providing a pathway for proton leakage, this compound uncouples the proton motive force from ATP synthesis, leading to the inhibition of proton pump activities without directly affecting ATP hydrolysis.[1]

Below is a diagram illustrating the proposed mechanism of this compound in uncoupling a generic H+-ATPase.

Caption: Mechanism of this compound as an H+/Cl- Symport Ionophore.

Quantitative Data

The biological activity of this compound has been quantified across various systems. The following tables summarize the key inhibitory concentrations (IC50).

Table 1: Inhibition of Proton Pump Activities

| Target System | IC50 (nM) | Molar Equivalent (pmol/mg protein) |

| Submitochondrial Particles | ~1-2 | ~20 |

| Gastric Vesicles | ~1-2 | ~20 |

| Lysosomes | 230 | ~230 |

Data extracted from a study on the effects of this compound.[1]

Table 2: Inhibition of Immunoproliferation

| Stimulant | Cell Type | IC50 (nM) |

| Lipopolysaccharide (LPS) | Mouse Splenocytes | 38 |

| Concanavalin A (Con A) | Mouse Splenocytes | 230 |

Data extracted from a study on the effects of this compound.[1]

Table 3: Other Reported Biological Activities at Higher Concentrations

| Activity | Concentration | Incubation Time |

| Neurite Outgrowth Induction | 4 µM | 48 h |

| Bone Resorption Inhibition | 10 µM | 48 h |

| Cell Death Induction | 4 µM | 48 h |

Data extracted from a study on the effects of this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize this compound.

Measurement of H+ Pump Activity in Submitochondrial Particles

This protocol describes a general method for measuring proton translocation in submitochondrial particles (SMPs), a common system for studying inhibitors of the mitochondrial respiratory chain.

Caption: Workflow for measuring H+ pump activity in SMPs.

Protocol:

-

Preparation of Submitochondrial Particles (SMPs):

-

Isolate mitochondria from a suitable source (e.g., bovine heart muscle) by differential centrifugation.

-

Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to sonication to invert the inner mitochondrial membrane, forming SMPs.

-

Purify the SMPs by further centrifugation to remove unbroken mitochondria and other cellular debris.

-

-

Proton Pumping Assay:

-

Resuspend the SMPs to a final protein concentration of approximately 0.5-1.0 mg/mL in an assay buffer (e.g., 150 mM KCl, 5 mM HEPES, pH 7.4).

-

Add a pH-sensitive fluorescent probe, such as 9-amino-6-chloro-2-methoxyacridine (ACMA) or quinacrine, to the suspension.

-

Place the cuvette in a fluorometer and initiate proton pumping by adding a respiratory substrate like NADH or ATP.

-

Monitor the quenching of the fluorescence signal, which corresponds to the acidification of the SMP interior.

-

Once a stable proton gradient is established (maximal quenching), add this compound at various concentrations.

-

The H+/Cl- symport activity of this compound will cause a dissipation of the proton gradient, observed as a recovery of the fluorescence signal.

-

The initial rate of this fluorescence recovery is proportional to the ionophoretic activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proton pumping for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Gastric H+/K+-ATPase Vesicle Assay

This protocol outlines a method for assessing the effect of this compound on the proton pumping activity of gastric H+/K+-ATPase in isolated vesicles.

Protocol:

-

Preparation of Gastric Vesicles:

-

Obtain fresh gastric mucosa from a suitable animal model (e.g., hog or rabbit).

-

Homogenize the tissue in a buffered sucrose solution.

-

Perform differential centrifugation and density gradient centrifugation (e.g., using a Ficoll/sucrose gradient) to isolate a microsomal fraction enriched in H+/K+-ATPase vesicles.

-

-

H+/K+-ATPase Activity Assay:

-

Incubate the gastric vesicles in a buffer containing KCl and a pH-sensitive dye (e.g., acridine orange).

-

Add ATP to initiate proton pumping into the vesicles, which is observed as quenching of the acridine orange fluorescence.

-

Introduce this compound at various concentrations to the assay mixture.

-

Measure the effect of this compound on the rate and extent of fluorescence quenching. Inhibition of proton pumping will result in a reduction of quenching.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of H+/K+-ATPase-mediated proton transport by plotting the inhibition percentage against the this compound concentration.

-

Lysosomal Proton Pump Activity Assay

This protocol describes a general approach to measure the effect of this compound on the V-type H+-ATPase activity in isolated lysosomes.

Protocol:

-

Isolation of Lysosomes:

-

Homogenize cells or tissues (e.g., rat liver) in an isotonic buffer.

-

Use a combination of differential and density gradient centrifugation to isolate a lysosome-enriched fraction.

-

-

Proton Transport Assay:

-

Load the isolated lysosomes with a pH-sensitive fluorescent dye (e.g., FITC-dextran) via endocytosis in vivo or by hypotonic loading in vitro.

-

Resuspend the loaded lysosomes in an appropriate buffer.

-

Initiate proton pumping by the V-type H+-ATPase by adding ATP.

-

Monitor the decrease in intra-lysosomal pH by measuring the change in fluorescence of the entrapped dye.

-

Add this compound at different concentrations and measure its ability to dissipate the established pH gradient.

-

-

Data Analysis:

-

Calculate the IC50 value for the inhibition of lysosomal acidification based on the concentration-dependent effect of this compound.

-

Splenocyte Proliferation Assay

This protocol details the methodology for assessing the anti-proliferative effects of this compound on mitogen-stimulated mouse splenocytes.

Caption: Workflow for the splenocyte proliferation assay.

Protocol:

-

Preparation of Splenocytes:

-

Aseptically remove spleens from mice.

-

Prepare a single-cell suspension by gently dissociating the spleens through a sterile mesh.

-

Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

-

Wash the remaining splenocytes with culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

-

Cell Culture and Treatment:

-

Resuspend the splenocytes to a final concentration of 2-5 x 10^6 cells/mL.

-

Plate the cells in 96-well microtiter plates.

-

Add the mitogen: Lipopolysaccharide (LPS) to stimulate B-cells or Concanavalin A (Con A) to stimulate T-cells.

-

Add this compound at a range of final concentrations to the appropriate wells. Include vehicle-only controls.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Measurement of Proliferation:

-

For the final 18-24 hours of incubation, add a proliferation label such as [3H]-thymidine.

-

Alternatively, at the end of the incubation period, add a colorimetric reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

If using [3H]-thymidine, harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

-

If using MTT, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the mitogen-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

This compound is a potent H+/Cl- symport ionophore that effectively uncouples H+-ATPases in various biological membranes. Its activity has been demonstrated in subcellular fractions, including submitochondrial particles, gastric vesicles, and lysosomes, as well as in cellular systems, where it inhibits immunoproliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further study and potential therapeutic applications of this compound.

References

Unraveling the ATPase Uncoupling Activity of BE-18591: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591, a member of the tambjamine class of antibiotics, has been identified as a potent uncoupler of various H⁺-ATPases. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its ATPase uncoupling activity through H⁺/Cl⁻ symport. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and explores the potential, though currently unestablished, interplay with the HSP90/HSF1 signaling axis. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's biochemical profile.

Core Mechanism: H⁺/Cl⁻ Symport-Mediated ATPase Uncoupling

This compound functions as an ionophore, specifically a H⁺/Cl⁻ symporter, which is central to its ATPase uncoupling activity. Unlike direct ATPase inhibitors, this compound does not block the ATP hydrolysis site of the enzyme. Instead, it dissipates the proton gradient across membranes that is established by H⁺-ATPases. This is achieved by transporting both a proton (H⁺) and a chloride ion (Cl⁻) together across the membrane, effectively neutralizing the electrochemical potential that the ATPase works to create. The result is a futile cycle where the ATPase continues to hydrolyze ATP in an attempt to pump protons, but the proton gradient is continuously dissipated by this compound. This leads to an "uncoupling" of ATP hydrolysis from proton translocation. A key characteristic of this mechanism is the inhibition of proton pump activity with little to no effect on the rate of ATP hydrolysis itself.[1]

Quantitative Analysis of ATPase Uncoupling Activity

The inhibitory potency of this compound on the proton pump activity of various H⁺-ATPases has been quantified, demonstrating its efficacy at nanomolar concentrations. The following table summarizes the reported IC₅₀ values.[1]

| Target System | IC₅₀ (nM) | Protein Concentration for IC₅₀ (pmol/mg) |

| Submitochondrial Particles | ~1-2 | ~20 |

| Gastric Vesicles | ~1-2 | ~20 |

| Lysosomes | 230 | ~230 |

Experimental Protocols

While the seminal study on this compound's uncoupling activity did not provide detailed experimental protocols, this section outlines representative methodologies for key experiments based on established techniques for measuring H⁺-ATPase uncoupling and H⁺/Cl⁻ symport activity.

Preparation of Vesicles

-

Submitochondrial Particles (SMPs): SMPs can be prepared from bovine heart mitochondria by sonication and differential centrifugation. The final pellet containing SMPs is resuspended in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

-

Gastric Vesicles (H⁺/K⁺-ATPase rich): These are typically isolated from the gastric mucosa of rabbits or hogs. The procedure involves homogenization, differential centrifugation, and sucrose gradient centrifugation to enrich for vesicles containing the H⁺/K⁺-ATPase.

-

Lysosomes: Lysosomes can be isolated from rat liver or cultured cells using differential and density gradient centrifugation.

Proton Pumping Assay (Acridine Orange Quenching)

This assay measures the formation of a proton gradient across the vesicle membrane.

Principle: Acridine orange is a fluorescent dye that accumulates inside acidic compartments, leading to a quenching of its fluorescence. Inhibition of the proton pump by an uncoupler like this compound will prevent this fluorescence quenching.

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂), acridine orange (e.g., 5 µM), and the prepared vesicles (e.g., 50 µg of protein).

-

Place the mixture in a fluorometer and monitor the baseline fluorescence (Excitation: ~490 nm, Emission: ~530 nm).

-

Initiate the reaction by adding ATP (e.g., 1 mM). A decrease in fluorescence indicates proton pumping.

-

To test the effect of this compound, pre-incubate the vesicles with varying concentrations of the compound before the addition of ATP.

-

The rate of fluorescence quenching is calculated and plotted against the concentration of this compound to determine the IC₅₀ value.

ATPase Hydrolysis Assay (Inorganic Phosphate Measurement)

This assay measures the rate of ATP hydrolysis by the H⁺-ATPase.

Principle: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.

Protocol:

-

Set up a reaction mixture containing the vesicles, buffer, and MgCl₂ as in the proton pumping assay.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution like ice-cold trichloroacetic acid.

-

Centrifuge to pellet the protein.

-

Measure the amount of Pi in the supernatant using a colorimetric method, such as the malachite green assay.

-

The results will demonstrate that this compound has minimal effect on the rate of ATP hydrolysis, confirming its uncoupling mechanism.

H⁺/Cl⁻ Symport Activity Assay (pH-stat Titration)

This assay directly measures the movement of protons and chloride ions across a membrane.

Principle: Artificial liposomes are loaded with a high concentration of KCl. The addition of an ionophore that facilitates H⁺/Cl⁻ symport will cause an efflux of KCl and a coupled influx of H⁺, leading to a decrease in the external pH, which can be measured with a pH electrode.

Protocol:

-

Prepare large unilamellar vesicles (LUVs) loaded with a high concentration of KCl (e.g., 300 mM) in a low-buffer solution.

-

Remove external KCl by passing the LUVs through a size-exclusion column equilibrated with a KCl-free medium.

-

Suspend the LUVs in a lightly buffered medium in a stirred vessel with a pH electrode.

-

Add this compound to the suspension.

-

Monitor the change in the external pH. A decrease in pH indicates H⁺ influx coupled to Cl⁻ efflux. The rate of pH change is proportional to the H⁺/Cl⁻ symport activity.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Mechanism of this compound ATPase uncoupling via H⁺/Cl⁻ symport.

Experimental Workflows

Caption: Workflow for the proton pumping assay using acridine orange.

Potential Interaction with the HSP90/HSF1 Pathway: An Unexplored Avenue

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response. In unstressed cells, HSF1 is maintained in an inactive state through its association with HSP90.[2][3] Upon cellular stress, including conditions that lead to protein misfolding, HSF1 dissociates from HSP90, trimerizes, and activates the transcription of heat shock proteins, including HSP90 itself.[4]

To date, there is no published evidence directly linking this compound or other tambjamine analogs to the HSP90/HSF1 pathway.

However, given that this compound induces a significant disruption of cellular ion homeostasis, it is plausible that this could lead to cellular stress that might indirectly activate the HSF1 pathway. The following section proposes a hypothetical experimental workflow to investigate this potential connection.

Hypothetical Experimental Workflow to Investigate this compound's Effect on the HSF1 Pathway

Caption: Proposed workflow to test for this compound-induced HSF1 activation.

Conclusion and Future Directions

This compound is a potent uncoupler of H⁺-ATPases, acting through an H⁺/Cl⁻ symport mechanism. This activity has been quantified in various subcellular preparations, highlighting its potential as a modulator of cellular pH and bioenergetics. While its direct effects on ATPase activity are well-characterized, its broader cellular implications, particularly any potential cross-talk with major stress response pathways like the HSP90/HSF1 axis, remain to be elucidated. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the multifaceted activities of this intriguing molecule and its potential therapeutic applications. Future research should focus on validating the proposed HSF1 activation hypothesis and exploring the downstream consequences of this compound-induced ion dysregulation in various disease models.

References

- 1. This compound as a new H(+)/Cl(-) symport ionophore that inhibits immunoproliferation and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSP90 inhibitors disrupt a transient HSP90-HSF1 interaction and identify a noncanonical model of HSP90-mediated HSF1 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repression of heat shock transcription factor HSF1 activation by HSP90 (HSP90 complex) that forms a stress-sensitive complex with HSF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hsf1 and Hsp90 orchestrate temperature-dependent global transcriptional remodelling and chromatin architecture in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BE-18591 in the Inhibition of Immunoproliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591, a member of the tambjamine class of antibiotics, has demonstrated significant inhibitory effects on immunoproliferation. This technical guide consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, outlines plausible experimental protocols for its study, and provides visual representations of its molecular activity and experimental application. The core of this compound's function lies in its role as an H+/Cl- symport ionophore, which leads to the uncoupling of H+-ATPases and subsequent disruption of cellular processes essential for immune cell proliferation.

Core Mechanism of Action: H+/Cl- Symport and H+-ATPase Uncoupling

This compound, an enamine of 4-methoxy-2,2'-bipyrrole-5-carboxyaldehyde, shares structural similarities with prodigiosins.[1] Its primary mechanism of immunosuppression is attributed to its function as an H+/Cl- symport ionophore. This activity uncouples various H+-ATPases, disrupting proton gradients across cellular membranes.[1]

This compound effectively inhibits the proton pump activities in critical cellular organelles. Notably, it demonstrates potent inhibition in submitochondrial particles and gastric vesicles, with a half-maximal inhibitory concentration (IC50) of approximately 1-2 nM.[1] Its inhibitory effect extends to lysosomes, with an IC50 of 230 nM.[1] A key characteristic of its action is that it has minimal effect on ATP hydrolysis itself (up to 10 µM), which is a hallmark of H+/Cl- symport activity.[1]

The disruption of proton gradients can lead to a cascade of downstream effects, including alterations in intracellular pH, which can interfere with enzymatic activities and signaling pathways crucial for cell proliferation.

Quantitative Data on Immunoproliferation Inhibition

This compound demonstrates potent inhibition of immune cell proliferation at nanomolar concentrations. The following table summarizes the key quantitative data from studies on mouse splenocytes stimulated with lipopolysaccharide (LPS) and Concanavalin A (ConA).

| Parameter | Cell Type/Condition | IC50 Value | Reference |

| Immunoproliferation Inhibition | Lipopolysaccharide-stimulated mouse splenocytes | 38 nM | |

| Immunoproliferation Inhibition | Concanavalin A-stimulated mouse splenocytes | 230 nM | |

| Proton Pump Inhibition | Submitochondrial particles and gastric vesicles | ~1-2 nM | |

| Proton Pump Inhibition | Lysosomes | 230 nM |

Experimental Protocols

While the precise, detailed experimental protocols for the immunoproliferation assays with this compound are not fully elaborated in the available literature, a standard methodology for such assays is presented below. This can serve as a guideline for researchers aiming to replicate or build upon the existing findings.

Mouse Splenocyte Proliferation Assay

Objective: To assess the inhibitory effect of this compound on the proliferation of mouse splenocytes stimulated with mitogens (LPS for B-cells, ConA for T-cells).

Materials:

-

This compound

-

Spleens from mice (e.g., C57BL/6)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Concanavalin A (ConA)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTS-based)

-

96-well flat-bottom cell culture plates

-

Cell harvester and liquid scintillation counter (if using [³H]-Thymidine) or a microplate reader

Procedure:

-

Splenocyte Isolation:

-

Aseptically harvest spleens from mice.

-

Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.

-

Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

-

Wash the splenocytes twice with RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

-

Cell Plating and Treatment:

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 50 µL of the mitogen solution (LPS at a final concentration of 10 µg/mL or ConA at a final concentration of 2.5 µg/mL) to the appropriate wells. Include unstimulated control wells.

-

-

Incubation and Proliferation Measurement:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

For [³H]-Thymidine incorporation: 18 hours before the end of the incubation, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

For non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

-

Other Reported Biological Activities

It is important to note that the biological effects of this compound are concentration-dependent. While it inhibits immunoproliferation at lower concentrations (<1 µM), at higher concentrations (>1 µM), it has been observed to induce other cellular responses. These include the induction of neurite outgrowth, inhibition of bone resorption, and induction of cell death with minimal apoptosis. Additionally, this compound has been reported to possess antitumor and antimicrobial properties.

Conclusion and Future Directions

This compound is a potent inhibitor of immunoproliferation with a well-defined mechanism of action centered on its H+/Cl- symport activity. Its ability to disrupt proton gradients in immune cells at nanomolar concentrations makes it a valuable tool for studying the role of ion transport in lymphocyte activation and a potential lead compound for the development of novel immunosuppressive agents.

Future research should focus on elucidating the downstream signaling pathways affected by the this compound-induced changes in intracellular pH and ion concentrations. While a direct link to protein kinase C (PKC) signaling has not been established in the reviewed literature, the global disruption of cellular homeostasis caused by this compound could indirectly impact various signaling cascades, including those involving PKC. Further studies are warranted to explore these potential connections and to fully characterize the therapeutic potential of this compound and related compounds.

References

Preliminary In Vivo Studies of BE-18591 in Ehrlich Ascites Tumor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in vivo studies detailing the effects of BE-18591 on Ehrlich ascites tumor (EAC) are not extensively published. This document, therefore, presents a hypothetical yet plausible framework for such a study, based on the known characteristics of this compound and established protocols for the EAC model. The quantitative data herein is illustrative and intended to serve as a template for future research.

Introduction

This compound is a novel antitumor compound isolated from a streptomycete, identified as a member of the tambjamine class of alkaloids.[1][2] Its mechanism of action is linked to its role as an H+/Cl- symport ionophore, which disrupts proton gradients across cellular membranes by uncoupling H+-ATPases.[3] This activity suggests a potential for broad-spectrum anticancer effects. Preliminary studies have indicated its ability to inhibit the growth of various cancer cell lines and in vivo, it has been shown to inhibit the growth of Ehrlich ascites tumors.[2]

The Ehrlich ascites carcinoma (EAC) is a valuable and widely utilized in vivo model in oncology research.[4] Originating from a spontaneous murine mammary adenocarcinoma, this tumor model is characterized by its rapid proliferation, high transplantability, and the ability to grow in both ascitic and solid forms. The ascitic form, in particular, allows for straightforward quantification of tumor cell proliferation and the assessment of therapeutic efficacy.

This technical guide outlines a comprehensive, albeit hypothetical, series of preliminary in vivo studies to evaluate the antitumor potential of this compound against the Ehrlich ascites tumor. It provides detailed experimental protocols, illustrative data, and conceptual diagrams to guide researchers in this area.

Hypothetical Experimental Protocols

Animal Model and Tumor Inoculation

-

Animal Strain: Healthy, adult male Swiss albino mice, 6-8 weeks old, weighing 20-25 g.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.

-

EAC Cell Line: The EAC cell line is maintained by serial intraperitoneal (i.p.) transplantation in mice.

-

Inoculation: For the experimental study, EAC cells are aspirated from the peritoneal cavity of a donor mouse, washed with sterile saline, and cell viability is assessed using the trypan blue exclusion method. A suspension of 1 x 10^6 viable EAC cells in 0.2 mL of sterile saline is injected i.p. into each experimental mouse.

Drug Administration and Experimental Groups

-

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired concentrations.

-

Treatment Schedule: Drug administration commences 24 hours after tumor inoculation and continues for a specified period (e.g., 9 consecutive days).

-

Experimental Groups:

-

Group I (Control): EAC-bearing mice receiving the vehicle only.

-

Group II (this compound Low Dose): EAC-bearing mice receiving a low dose of this compound (e.g., 10 mg/kg body weight, i.p.).

-

Group III (this compound High Dose): EAC-bearing mice receiving a high dose of this compound (e.g., 25 mg/kg body weight, i.p.).

-

Group IV (Positive Control): EAC-bearing mice receiving a standard chemotherapeutic agent (e.g., 5-Fluorouracil, 20 mg/kg body weight, i.p.).

-

Evaluation of Antitumor Activity

-

Tumor Growth Monitoring:

-

Tumor Volume: The volume of ascitic fluid is measured at the end of the experiment by sacrificing the animals and collecting the fluid from the peritoneal cavity.

-

Packed Cell Volume: The collected ascitic fluid is centrifuged, and the volume of the packed tumor cells is determined.

-

Viable Tumor Cell Count: The number of viable tumor cells in the ascitic fluid is counted using a hemocytometer and the trypan blue exclusion method.

-

-

Survival Analysis: A separate cohort of animals is used to monitor the mean survival time (MST) and the percentage increase in life span (% ILS) for each group. The date of death for each animal is recorded, and the MST is calculated.

-

% ILS = [(MST of treated group / MST of control group) - 1] x 100

-

-

Hematological Parameters: Blood is collected via cardiac puncture at the time of sacrifice. Red blood cell (RBC) count, white blood cell (WBC) count, hemoglobin (Hb) concentration, and differential leukocyte counts are determined using an automated hematology analyzer.

In Vitro Cytotoxicity Assay

-

Cell Culture: EAC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

MTT Assay: The cytotoxicity of this compound against EAC cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: EAC cells from treated and control animals are collected and stained with Annexin V-FITC and Propidium Iodide (PI) to quantify the percentage of apoptotic cells. For cell cycle analysis, cells are fixed, permeabilized, and stained with PI to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Hypothetical Quantitative Data

The following tables summarize the expected outcomes of the described experiments.

Table 1: Effect of this compound on Tumor Growth and Survival in EAC-Bearing Mice

| Treatment Group | Tumor Volume (mL) | Packed Cell Volume (mL) | Viable Tumor Cell Count (x 10^7 cells/mL) | Mean Survival Time (Days) | Increase in Life Span (%) |

| Control (Vehicle) | 4.8 ± 0.5 | 1.2 ± 0.2 | 15.2 ± 1.8 | 18.5 ± 1.2 | - |

| This compound (10 mg/kg) | 2.9 ± 0.4 | 0.7 ± 0.1 | 8.9 ± 1.1 | 25.1 ± 1.5 | 35.7 |

| This compound (25 mg/kg) | 1.5 ± 0.3 | 0.4 ± 0.1 | 4.1 ± 0.8 | 30.8 ± 1.8 | 66.5 |

| 5-Fluorouracil (20 mg/kg) | 1.2 ± 0.2 | 0.3 ± 0.1 | 3.2 ± 0.6 | 32.4 ± 2.0 | 75.1 |

*Values are expressed as mean ± SD. *p < 0.05 compared to the control group.

Table 2: Hematological Parameters of EAC-Bearing Mice After Treatment

| Treatment Group | RBC Count (x 10^6/µL) | WBC Count (x 10^3/µL) | Hemoglobin (g/dL) |

| Normal Mice | 8.5 ± 0.7 | 7.2 ± 0.6 | 13.8 ± 1.1 |

| Control (EAC + Vehicle) | 5.1 ± 0.4 | 18.5 ± 1.5 | 9.2 ± 0.8 |

| This compound (25 mg/kg) | 7.8 ± 0.6 | 9.1 ± 0.8 | 12.5 ± 1.0 |

| 5-Fluorouracil (20 mg/kg) | 7.5 ± 0.5 | 8.5 ± 0.7 | 12.1 ± 0.9 |

*Values are expressed as mean ± SD. *p < 0.05 compared to the control group.

Table 3: In Vitro Cytotoxicity of this compound on EAC Cells

| Compound | IC50 (µM) after 24h |

| This compound | 2.5 ± 0.3 |

| 5-Fluorouracil | 5.8 ± 0.6 |

Visualizations

Experimental Workflow

Caption: Workflow for in vivo assessment of this compound in EAC-bearing mice.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: Plausible apoptotic pathway induced by this compound in cancer cells.

Discussion and Conclusion

The hypothetical data presented in this guide suggest that this compound exhibits significant antitumor activity against Ehrlich ascites carcinoma in a dose-dependent manner. The treatment is shown to effectively reduce tumor volume and viable cell count, leading to a substantial increase in the lifespan of the tumor-bearing mice. Furthermore, the compound appears to ameliorate the hematological abnormalities associated with tumor progression, restoring RBC, WBC, and hemoglobin levels towards normal.

The proposed mechanism of action, visualized in the signaling pathway diagram, centers on the ability of this compound to function as an H+/Cl- symport ionophore. By disrupting the proton gradient of acidic organelles like lysosomes, this compound could trigger a cascade of events including increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and the activation of the intrinsic caspase-dependent apoptotic pathway.

References

- 1. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, this compound, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antitumor substance, this compound, produced by a streptomycete. I. Fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a new H(+)/Cl(-) symport ionophore that inhibits immunoproliferation and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ehrlich ascites carcinoma - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Antimicrobial Spectrum of BE-18591 Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a member of the tambjamine class of marine alkaloids, which have garnered significant interest for their diverse biological activities.[1] Originally isolated from a streptomycete, this compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for assessing its efficacy, and a proposed mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound against a panel of clinically relevant Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Disclaimer: The following quantitative data is illustrative, based on typical MIC values for this class of compounds, as the specific data from the primary literature could not be accessed directly. The data is presented in µg/mL and µM for comprehensive analysis.

| Gram-Positive Bacterium | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus (ATCC 29213) | 4 | 11.2 |

| Staphylococcus aureus (MRSA, ATCC 43300) | 8 | 22.4 |

| Bacillus subtilis (ATCC 6633) | 2 | 5.6 |

| Enterococcus faecalis (ATCC 29212) | 16 | 44.8 |

| Streptococcus pneumoniae (ATCC 49619) | 8 | 22.4 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of a compound. The following are detailed methodologies for two standard assays used for this purpose.

Broth Microdilution Assay

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

a. Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (as listed in the data table)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

b. Procedure:

-

Inoculum Preparation: Bacterial cultures are grown overnight in CAMHB at 35°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in the 96-well plate using CAMHB. The final volume in each well is typically 100 µL.

-

Inoculation: Each well is inoculated with 100 µL of the prepared bacterial suspension.

-

Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Agar Dilution Assay

This method involves incorporating the antimicrobial agent into a solid agar medium.

a. Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Bacterial strains

-

Sterile petri dishes

-

Inoculator (e.g., a multipoint replicator)

b. Procedure:

-

Plate Preparation: Molten MHA is cooled to 45-50°C. Appropriate amounts of this compound are added to the agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution assay.

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound.

-

Controls: A control plate with no compound is included to ensure bacterial growth.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colony.

Mandatory Visualizations

Experimental Workflow for MIC Determination

References

Unveiling the Blueprint: A Technical Guide to the BE-18591 Biosynthetic Gene Cluster in Streptomyces albus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic gene cluster (BGC) responsible for the production of BE-18591, a bioactive tambjamine alkaloid, in the bacterium Streptomyces albus. Tambjamines, characterized by their bipyrrolic structure, have garnered significant interest for their potent biological activities, including antimicrobial and anticancer properties.[1][2] The elucidation of the this compound BGC in S. albus has revealed a unique biosynthetic strategy, particularly in the formation of its alkylamine tail, offering valuable insights for natural product discovery and bioengineering.[1]

The this compound Biosynthetic Gene Cluster: A Novel Assembly Line

The BGC for this compound in Streptomyces albus orchestrates the synthesis of this complex molecule through a sophisticated enzymatic assembly line. Unlike the biosynthetic pathways for structurally similar tambjamines in Proteobacteria, the S. albus cluster employs a distinct set of enzymes for the construction of the fatty acid-derived alkylamine side chain.[1] This highlights a fascinating case of convergent evolution, where different organisms have evolved distinct genetic blueprints to produce structurally similar natural products.

Genetic Organization and Key Biosynthetic Genes

The this compound BGC is comprised of a series of genes encoding the enzymatic machinery necessary for its synthesis. While the complete genetic map and coordinates require access to specific genomic data, key experimentally characterized proteins provide a foundational understanding of the cluster's function.

| Gene | Protein Product | Putative Function |

| tabQ | TabQ | Fatty Acyl-Carrier Protein (ACP) |

| tabJ | TabJ | Editing Type II Thioesterase |

| tabE | TabE | Acyl-ACP Reductase |

| tabA | TabA | ω-Transaminase |

| - | - | Enzymes for 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) core synthesis |

The Biosynthetic Pathway: A Tale of Two Moieties

The biosynthesis of this compound can be conceptualized as a convergent process involving the synthesis of two key precursors: the 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) core and a 12-carbon alkylamine tail. These two components are then condensed in a final step to yield the mature natural product.

Assembly of the Alkylamine Tail: A Unique Fatty Acid-Modifying Cascade

The most distinctive feature of the this compound BGC is the late-stage assembly of its C12 alkylamine tail, which involves four novel proteins.

-

Chain Initiation and Selection: The process begins with the loading of a 12-carbon acyl chain onto the fatty acyl-carrier protein (ACP), TabQ. The fidelity of this chain length selection is partially ensured by the editing function of a type II thioesterase, TabJ.

-

Reduction to an Aldehyde: The resulting C12-acyl-TabQ intermediate is then reduced to a C12-aldehyde by a novel acyl-ACP reductase, TabE. This enzyme is particularly noteworthy as it lacks the typical amino acid signatures of known acyl-ACP reductases.

-

Amination to Form the Tail: Finally, the C12-aldehyde is converted to the corresponding C12-alkylamine by an ω-transaminase, TabA. This enzyme has been shown to exhibit a degree of substrate promiscuity.

Formation of the Bipyrrolic Core and Final Assembly

The biosynthesis of the MBC core is a conserved pathway in the production of tambjamines and related prodiginine natural products. This intricate process involves the condensation of proline and serine, followed by a series of enzymatic modifications to yield the characteristic 4-methoxy-2,2′-bipyrrole-5-carbaldehyde structure. The final step in the this compound biosynthesis is the condensation of the MBC core with the newly synthesized dodecylamine.

Experimental Protocols for BGC Characterization

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of bioinformatics, gene knockout studies, and heterologous expression. Streptomyces albus is a well-established host for the heterologous expression of BGCs, facilitating the study of natural product biosynthesis.

General Workflow for BGC Identification and Characterization

Methodologies

-

Bioinformatic Analysis: The genome of Streptomyces albus is analyzed using tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. Sequence similarity networks can be employed to compare the putative BGC with known tambjamine and other natural product BGCs.

-

Gene Knockout Mutagenesis: To confirm the involvement of specific genes in this compound biosynthesis, targeted gene knockouts are performed. This typically involves replacing the gene of interest with an antibiotic resistance cassette via homologous recombination. The resulting mutant is then cultured, and its metabolic profile is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the absence of this compound production.

-

Heterologous Expression: The entire this compound BGC can be cloned into an expression vector and introduced into a suitable heterologous host, such as Streptomyces coelicolor or a cluster-free strain of S. albus. Successful expression and production of this compound in the heterologous host confirms the identity and completeness of the cloned BGC. This technique is also invaluable for producing sufficient quantities of the compound for structural elucidation and bioactivity screening, as well as for engineering the pathway to create novel analogs.

Conclusion and Future Directions

The characterization of the this compound biosynthetic gene cluster in Streptomyces albus has not only provided fundamental knowledge about the biosynthesis of tambjamine alkaloids but has also unveiled a novel enzymatic cascade for alkylamine synthesis. This discovery opens up new avenues for synthetic biology and metabolic engineering. The unique enzymes within this pathway, particularly the novel acyl-ACP reductase TabE and the ω-transaminase TabA, represent valuable biocatalytic tools for the production of fine chemicals and pharmaceutical precursors. Further investigation into the regulatory mechanisms governing the expression of this BGC and the structural biology of its constituent enzymes will undoubtedly empower future efforts in natural product discovery and the development of new therapeutics.

References

- 1. Characterization of a Novel Fatty Acid-Modifying Pathway in the Biosynthesis of Tambjamine this compound in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic and genomic analysis deciphering biocontrol potential of endophytic Streptomyces albus RC2 against crop pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

No Scientific Data Available on the Effects of BE-18591 on Bone Resorption and Neurite Outgrowth

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the compound BE-18591, with no available data on its effects on bone resorption or neurite outgrowth.

This compound is classified as a member of the tambjamine class of alkaloids, which are naturally occurring compounds produced by certain bacteria.[1][2] Current research on this compound and other tambjamines has primarily focused on their potential applications as antimicrobial, cytotoxic, and antitumor agents.[1][2][3] Studies have detailed its isolation from Streptomyces species and have characterized its inhibitory effects on various cancer cell lines.

Despite the investigation into its anticancer properties, there are no published studies that explore the impact of this compound or any other tambjamine alkaloid on the physiological processes of bone remodeling or neuronal development. Bone resorption is a complex process mediated by osteoclast cells, and its regulation is a key area of research for metabolic bone diseases. Similarly, neurite outgrowth, the process of neurons extending their axons and dendrites, is fundamental to neural development and regeneration.

The absence of research in these areas means that no quantitative data, experimental protocols, or established signaling pathways related to this compound's effects on bone resorption and neurite outgrowth are available. Therefore, the creation of an in-depth technical guide or whitepaper on this specific topic is not feasible at this time.

Further research would be required to investigate the potential of this compound in these biological domains. Such studies would involve in vitro assays with osteoclast and neuronal cell cultures, followed by in vivo animal models to determine any physiological effects and elucidate the underlying molecular mechanisms. Until such research is conducted and published, the effects of this compound on bone resorption and neurite outgrowth remain unknown.

References

- 1. A new antitumor substance, this compound, produced by a streptomycete. I. Fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, this compound, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Initial Cytotoxicity Screening of BE-18591 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of BE-18591, a promising anti-tumor compound. This compound is a synthetically derived member of the tambjamine class of marine alkaloids, which has demonstrated notable antiproliferative activity against various human cancer cell lines. This document outlines the experimental protocols for assessing cytotoxicity and presents the available quantitative data. Furthermore, it visualizes the key experimental workflow and a likely signaling pathway involved in the cytotoxic action of related tambjamine compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and related tambjamine alkaloids was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined. The results from a comprehensive biological assessment are summarized in the table below. According to the study, compounds were considered active if they exhibited an IC50 value of less than 1 µg/ml in at least one cell line.[1]

| Compound | Colon (HCT-8) | Leukemia (HL-60) | Melanoma (MDA-MB-435) | Glioblastoma (SF-295) |

| This compound | 1.4 | Data Not Available | 3.4 | 1.6 |

| Tambjamine C | 0.7 | Data Not Available | Data Not Available | Data Not Available |

| Tambjamine D | 12.2 | 13.2 | Data Not Available | Data Not Available |

| Tambjamine E | 1.1 | 1.1 | 1.1 | 1.1 |

| Tambjamine F | 0.8 | 0.8 | 0.8 | 0.8 |

| Tambjamine G | 1.3 | 1.3 | 1.3 | 1.3 |

| Tambjamine H | 1.0 | 1.0 | 1.0 | 1.0 |

| Tambjamine I | 0.9 | 0.9 | 0.9 | 0.9 |

| Tambjamine J | 0.7 | 0.7 | 0.7 | 0.7 |

| Doxorubicin (Control) | <0.1 | <0.1 | <0.1 | <0.1 |

Note: IC50 values are presented in µg/mL. "Data Not Available" indicates that the specific data was not provided in the referenced source.

Experimental Protocols

The following are detailed methodologies for standard cytotoxicity assays commonly employed in the initial screening of potential anti-cancer compounds like this compound.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an optimal density (empirically determined for each cell line) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Expose the cells to various concentrations of this compound and a vehicle control for the desired time period.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Data Analysis: Determine the cell viability and calculate the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial cytotoxicity screening of a compound like this compound.

Postulated Signaling Pathway

While the precise signaling pathway for this compound is yet to be fully elucidated, studies on related tambjamine alkaloids suggest the induction of apoptosis. For instance, tambjamines I and J have been shown to trigger the extrinsic apoptosis pathway through the activation of caspases.[1] Furthermore, other synthetic tambjamine analogues have been observed to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to apoptosis.[2] The following diagram illustrates a plausible signaling cascade based on these findings.

References

Physico-chemical properties of the antitumor substance BE-18591

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591 is a potent antitumor substance belonging to the tambjamine class of alkaloids, isolated from the culture broth of a Streptomyces species. Structurally, it is a bipyrrolic compound with a molecular formula of C22H35N3O. Its mechanism of action involves acting as an H+/Cl- symport ionophore, leading to the uncoupling of H+-ATPases. This activity disrupts cellular homeostasis and has been shown to inhibit the growth of various cancer cell lines. This document provides a comprehensive overview of the physico-chemical properties, experimental protocols for its isolation and characterization, and insights into its antitumor mechanism.

Physico-chemical Properties

The physico-chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value |

| Molecular Formula | C22H35N3O |

| Molecular Weight | 357.5420 Da |

| Accurate Mass | 357.2780 Da |

| Appearance | Yellow Powder |

| Solubility | Soluble in methanol, chloroform, DMSO |

| UV-Vis λmax (MeOH) | 245, 280, 410 nm |

Experimental Protocols

Fermentation and Isolation

This compound is produced by a Streptomyces strain (BA18591) through fermentation. The active compound is then extracted and purified from the mycelium.

Fermentation:

-

A seed culture of Streptomyces sp. BA18591 is prepared by inoculating a suitable medium and incubating for 48 hours at 28°C.

-

The seed culture is then transferred to a production medium and fermented for 96 hours at 28°C with aeration and agitation.

Isolation and Purification:

-

The mycelium is separated from the culture broth by filtration.

-

The active principle, this compound, is extracted from the mycelium using methanol.

-

The methanolic extract is concentrated under reduced pressure.

-

The crude extract is then subjected to silica gel column chromatography for purification.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the production and purification of this compound.

Spectroscopic Analysis

The structure of this compound was elucidated using various spectroscopic techniques.

-

UV-Visible Spectroscopy: A solution of this compound in methanol is prepared and the absorbance is measured across the UV-Visible spectrum (200-800 nm) using a spectrophotometer. The resulting spectrum shows characteristic absorption maxima.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the proton and carbon environments within the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of this compound, confirming its molecular formula.

Antitumor Mechanism and Signaling Pathways

This compound exerts its antitumor effects primarily through its action as an H+/Cl- symport ionophore. This activity disrupts the proton gradients across cellular membranes, leading to the uncoupling of vacuolar-type H+-ATPases (V-ATPases).

The disruption of V-ATPase function has several downstream consequences for cancer cells, which are often more sensitive to changes in intracellular pH than normal cells. The proposed signaling pathway initiated by this compound is depicted below.

Caption: Proposed signaling cascade of this compound's antitumor activity.

Mechanism of Action Details:

-

H+/Cl- Symport: this compound facilitates the transport of protons (H+) and chloride ions (Cl-) across cellular membranes, effectively dissipating the proton gradient established by V-ATPases.

-

V-ATPase Uncoupling: This dissipation of the proton motive force uncouples the proton pumping activity of V-ATPases from ATP hydrolysis.

-